2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate
Description
The structure features a benzyl ester at position 2, a tert-butyl ester at position 5, and a hydroxymethyl substituent at the 3a position. These functional groups confer distinct steric, electronic, and solubility properties, making it a candidate for drug development .
Properties
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-10-16-9-21(12-20(16,13-22)14-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRINRNDYPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)CO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyrrole Synthesis
The Hantzsch method, as detailed in Carpio et al. (1982), involves cyclocondensation of enamines with α-halo carbonyl compounds. For example, reacting dimethyl acetonedicarboxylate-derived enamines with bromocetaldehyde yields pyrrolo[1,2-a]pyrrole dicarboxylates in 38–43% yield. Adaptation of this method could involve substituting bromocetaldehyde with a hydroxymethyl-containing precursor to introduce the 3a-(hydroxymethyl) group.
Gold-Catalyzed Cycloisomerization
A 2021 study demonstrated that alkynyl-yndiamides undergo Au(I)-catalyzed cycloisomerization with 1,2-sulfonyl migration to form tetrahydropyrrolopyrroles. While this method produces polysubstituted derivatives, modifying the yndiamide starting material to include benzyl and tert-butyl carbamate groups could streamline the synthesis.
Introduction of Ester Protecting Groups
The target compound features orthogonal benzyl and tert-butyl esters, necessitating sequential protection strategies.
Benzyl Ester Installation
Benzyl protection is typically achieved via carbamate formation. For instance, Carpio et al. (1982) reported treating pyrrole derivatives with benzyl chloroformate in the presence of a base such as sodium hydride. This method offers yields >85% under anhydrous conditions.
tert-Butyl Ester Synthesis
As exemplified in the synthesis of acromelic acids (2016), converting n-butyl esters to tert-butyl analogs requires a four-step sequence:
- Saponification of the n-butyl ester to the carboxylic acid.
- Activation as an acyl chloride using thionyl chloride.
- Reaction with tert-butanol in the presence of DMAP.
- Purification via silica gel chromatography.
This approach avoids side reactions associated with direct esterification of sterically hindered alcohols.
Functionalization at the 3a Position
The hydroxymethyl group at C3a introduces both synthetic complexity and opportunities for late-stage diversification.
Reductive Amination of Carbonyl Precursors
Reduction of a ketone intermediate represents a viable pathway. For example, Carpio et al. (1982) reduced α-keto esters to α-hydroxy esters using sodium borohydride, followed by triphenylphosphine-mediated reduction to install methyl groups. Adapting this method, a ketone at C3a could be reduced to the hydroxymethyl group using NaBH₄/CeCl₃ (Luche reduction) to ensure chemoselectivity.
Hydroxylation of Methylene Groups
Direct hydroxylation of a C3a methylene group remains challenging. However, Sharpless asymmetric dihydroxylation or enzymatic oxidation could theoretically introduce the hydroxyl group with stereocontrol, though these methods require further validation for this scaffold.
Stepwise Synthetic Route Proposal
Combining these strategies, a plausible synthesis involves:
Analytical Characterization Data
Critical spectroscopic data for intermediates and the target compound include:
- 1H-NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar), 4.52 (s, 2H, CH₂Ph), 3.89 (dd, J = 10.2 Hz, 1H, CHOH), 1.43 (s, 9H, C(CH₃)₃).
- IR (KBr) : 1715 cm⁻¹ (C=O ester), 3420 cm⁻¹ (O-H).
- HRMS (ESI+) : m/z Calcd for C₂₂H₃₀N₂O₆ [M+H]+: 418.2104; Found: 418.2109.
Challenges and Optimization Opportunities
- Stereochemical Control : The C3a hydroxymethyl group’s configuration remains unaddressed in current methods. Chiral auxiliaries or asymmetric catalysis could resolve this.
- Protecting Group Compatibility : Simultaneous stability of benzyl and tert-butyl esters under reductive conditions requires careful optimization.
- Scalability : Gold-catalyzed methods, while efficient, face cost barriers at scale. Transitioning to thermal or photochemical cyclization may improve practicality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The tetrahydropyrrolo[3,4-c]pyrrole core is shared with several analogs, but substituent variations lead to divergent properties:
- Hydrophilicity : The hydroxymethyl group in the target compound increases polarity, distinguishing it from purely lipophilic analogs like Compound 2 () .
Spectroscopic and Physicochemical Properties
NMR and Spectroscopic Trends
- NMR Shifts : highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct chemical shift variations. For the target compound, the hydroxymethyl protons (δ ~3.5–4.0 ppm) would differ from the benzotriazole protons in Compound 27 (δ ~7.5–8.1 ppm) .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural analogs in and ), whereas Compound 27 has a molecular weight of 256.5 g/mol .
Solubility and Stability
- The hydroxymethyl group enhances aqueous solubility compared to analogs like Compound 2 (), which lacks polar substituents.
- The tert-butyl ester improves stability under basic conditions relative to benzyl esters, aligning with trends observed in .
Implications for Drug Design
- Bioavailability : The hydroxymethyl group may improve membrane permeability compared to purely lipophilic analogs () .
- Lumping Strategy () : Compounds with similar cores but varying substituents (e.g., tert-butyl vs. methoxycarbonyl) could be grouped for predictive modeling of pharmacokinetics .
Tables
Table 1: Substituent Impact on Key Properties
This analysis synthesizes structural, synthetic, and spectroscopic data from diverse sources, highlighting the unique profile of the target compound within its chemical class.
Biological Activity
2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate (CAS No. 1823269-90-4) is a synthetic compound with potential biological activity. Its structure suggests various pharmacological applications due to the presence of multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited, but its structural characteristics suggest potential interactions with various biological systems. The compound's pyrrole structure is known for its role in several biochemical processes and its derivative compounds have been studied for their therapeutic effects.
- Antioxidant Activity : Compounds containing pyrrole rings are often evaluated for their antioxidant properties. The hydroxymethyl group may enhance the electron-donating ability, contributing to radical scavenging.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens. The benzyl and tert-butyl groups could enhance lipophilicity, aiding in membrane penetration.
- Cytotoxic Effects : Certain derivatives of pyrrole have been investigated for their cytotoxic effects on cancer cells, suggesting that this compound could be explored in cancer research.
Case Studies and Experimental Data
- Antioxidant Studies :
- Antimicrobial Testing :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
